molecular formula C9H9N3OS B1288472 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-65-5

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1288472
CAS No.: 642462-65-5
M. Wt: 207.25 g/mol
InChI Key: YUZVWNIORUFOKG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been studied for their antibacterial properties. Plech et al. (2011) synthesized several novel N2-hydroxymethyl and N2-aminomethyl derivatives and screened them for antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, demonstrating the potential of these compounds in antibacterial applications (Plech et al., 2011).

Spectroscopic and Photoluminescence Properties

The compound has been analyzed for its spectroscopic and photoluminescent properties. Nadeem et al. (2017) synthesized and characterized 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and studied its vibration, absorption, and photoluminescence spectroscopy. The study highlighted its potential in luminescent and nonlinear optical applications due to its high first static hyperpolarizability, which is significantly higher than that of urea, a commercial NLO material (Nadeem et al., 2017).

Enzyme Inhibition for Plant Protection

Some derivatives have shown promising results in inhibiting enzymes like trans-cinnamate 4-hydroxylase (C4H), which plays a role in plant protection mechanisms. Hong et al. (2005) found that certain derivatives effectively inhibited C4H, leading to the accumulation of trans-cinnamic acid, a compound that can potentially be used to enhance plant resistance against pathogens (Hong et al., 2005).

Antioxidant and Urease Inhibition

Khan et al. (2010) synthesized a new series of derivatives and evaluated them for antioxidant and urease inhibition activities. The study provided insights into the potential therapeutic applications of these compounds, especially in treating conditions associated with oxidative stress and urease-related diseases (Khan et al., 2010).

Mechanism of Action

Tolterodine, a related compound, is a competitive muscarinic receptor antagonist. After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

Safety and Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

Future Directions

HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .

Properties

IUPAC Name

3-(hydroxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVWNIORUFOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608434
Record name 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642462-65-5
Record name 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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